2-amino-N-(2-phenylethyl)acetamide
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Description
Synthesis Analysis
A novel series of 2-(substituted phenoxy)-N-(1-phenylethyl) acetamide analogs were synthesized using 1-phenylethylamine and substituted phenols . The synthesized compounds were examined for their anti-inflammatory activity and analgesic activity .Molecular Structure Analysis
The molecular formula of 2-amino-N-(2-phenylethyl)acetamide is C10H14N2O. Its molecular weight is 178.235.Chemical Reactions Analysis
The compound can undergo hydrolysis, converting to corresponding phenoxy acid . This on coupling with 2-amino-4-(4-bromophenyl)thiazole in the presence of dry dichloromethane (DCM), lutidine and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) furnished another compound .Physical And Chemical Properties Analysis
The compound is a solid . Its melting point ranges from 51.0 to 55.0 °C . The compound is white to light yellow in color and appears as a powder or crystal .Scientific Research Applications
Medicinal Chemistry
Summary of Application
Phenoxy acetamide and its derivatives, which are structurally similar to “2-amino-N-(2-phenylethyl)acetamide”, have been studied for their potential therapeutic applications . Medicinal chemists use various chemical techniques and computational chemistry applications to study the utilization of these drugs and their biological effects .
Methods of Application
The process involves synthesizing new pharmaceuticals or improving the processes by which existing pharmaceuticals are made . This includes researching the effects of synthetic, semi-synthetic, and natural biologically active substances based on molecular interactions in terms of molecular structure with triggered functional groups or specific physicochemical properties .
Results or Outcomes
The research has led to the development of pharmacologically interesting compounds of widely different composition . This literature review may provide an opportunity for chemists to design new derivatives of phenoxy acetamide and its derivatives that proved to be successful agents in view of safety and efficacy to enhance life quality .
Antifungal Activity
Summary of Application
A series of new N-Aryl-2-(2-hydroxyphenylamino)ethylenediamine derivatives, which are structurally similar to “2-amino-N-(2-phenylethyl)acetamide”, have been designed, synthesized, and evaluated for antifungal activity against six selected species of phytopathogenic fungi .
Methods of Application
The process involves an amide condensation reaction of bromoacetyl bromide with a substituted aniline to give the corresponding intermediates . These intermediates then reacted with 2-aminophenol to yield the target compounds via a nucleophilic substitution process .
Results or Outcomes
Among the products, the most potent compound demonstrated 97.7% inhibitory activity against S. sclerotiorum at the concentration of 50 μg/mL, which is higher than that of the positive control chlorothalonil .
Synthesis of Novel Phenoxy Thiazole Derivative
Summary of Application
A novel phenoxy thiazole derivative, structurally similar to “2-amino-N-(2-phenylethyl)acetamide”, was synthesized by a research group in 2018 .
Methods of Application
The synthesis started from 2, 4-difluorophenol and ethyl chloroacetate in the presence of anhydrous potassium carbonate to achieve phenoxy ester .
Results or Outcomes
The synthesis of this novel phenoxy thiazole derivative could lead to the development of new pharmaceutical compounds with potential therapeutic applications .
Preparation of 2-(2-amino-1,3-thiazol-4-yl)-N-[4-(2-[(2R)-2-hydroxy-2-phenylethyl]amino]ethylphenyl]-acetamide
Summary of Application
An improved process for the preparation of pure 2-(2-amino-1,3-thiazol-4-yl)-N-[4-(2-[(2R)-2-hydroxy-2-phenylethyl]amino]ethylphenyl]-acetamide, a compound structurally similar to “2-amino-N-(2-phenylethyl)acetamide”, has been developed .
Methods of Application
The process involves a series of chemical reactions, including amide condensation and nucleophilic substitution .
Results or Outcomes
The improved process resulted in the preparation of a pure compound, which could be used in further pharmaceutical applications .
properties
IUPAC Name |
2-amino-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c11-8-10(13)12-7-6-9-4-2-1-3-5-9/h1-5H,6-8,11H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOTLMPMRTWNYBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-(2-phenylethyl)acetamide |
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